Bis(2,2-dimethoxyethyl)amine
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Overview
Description
Bis(2,2-dimethoxyethyl)amine: is an organic compound with the molecular formula C8H19NO4 and a molecular weight of 193.24 g/mol . It is a secondary amine characterized by the presence of two 2,2-dimethoxyethyl groups attached to the nitrogen atom. This compound is used in various chemical reactions and has applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Bis(2,2-dimethoxyethyl)amine can be synthesized through a one-pot chemoselective synthesis involving the oxidation of a primary aliphatic amine substrate in the presence of a second amine used as the alkylating agent . The key step in this process is the o-iminoquinone-mediated chemoselective catalytic oxidation, which allows for the rapid synthesis of secondary amines in moderate to good yields .
Industrial Production Methods: Industrial production methods for this compound typically involve the use of high atom economy processes and ambient temperature and pressure conditions to ensure efficient and environmentally friendly synthesis .
Chemical Reactions Analysis
Types of Reactions: Bis(2,2-dimethoxyethyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imines or other oxidized derivatives.
Reduction: It can be reduced to form primary amines or other reduced products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include o-iminoquinone and other catalytic oxidants.
Reduction: Reducing agents such as hydrogen gas or metal hydrides can be used.
Substitution: Various alkylating agents and nucleophiles can be employed in substitution reactions.
Major Products Formed: The major products formed from these reactions include secondary amines, primary amines, and substituted derivatives of this compound .
Scientific Research Applications
Bis(2,2-dimethoxyethyl)amine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism by which bis(2,2-dimethoxyethyl)amine exerts its effects involves its ability to act as a nucleophile in various chemical reactions. The compound can form stable complexes with metal ions and participate in catalytic processes . Its molecular targets and pathways include interactions with enzymes and other biological macromolecules, leading to the formation of biologically active compounds .
Comparison with Similar Compounds
- N-(2,2-Dimethoxyethyl)-2,2-dimethoxyethanamine
- Ethanamine, N-(2,2-dimethoxyethyl)-2,2-dimethoxy-
Comparison: Bis(2,2-dimethoxyethyl)amine is unique due to its specific structure, which allows for selective reactions and the formation of stable complexes with metal ions . Compared to similar compounds, it offers distinct advantages in terms of reactivity and stability, making it a valuable reagent in various chemical and biological applications .
Properties
CAS No. |
56548-04-0 |
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Molecular Formula |
C8H19NO4 |
Molecular Weight |
193.24 g/mol |
IUPAC Name |
N-(2,2-dimethoxyethyl)-2,2-dimethoxyethanamine |
InChI |
InChI=1S/C8H19NO4/c1-10-7(11-2)5-9-6-8(12-3)13-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
OMMFDGDFQAYQFM-UHFFFAOYSA-N |
Canonical SMILES |
COC(CNCC(OC)OC)OC |
Origin of Product |
United States |
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